molecular formula C14H16N2O2 B1374075 8-(Benzo[d]oxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1483427-22-0

8-(Benzo[d]oxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B1374075
CAS No.: 1483427-22-0
M. Wt: 244.29 g/mol
InChI Key: VKNDCYOANVAVDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Benzo[d]oxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol is a chemical compound of significant interest in medicinal chemistry and neuroscience research, with a molecular formula of C14H17N3O2 and a molecular weight of 259.31 g/mol. This molecule features an 8-azabicyclo[3.2.1]octane scaffold, a structural motif prevalent in neurologically active compounds, fused with a benzoxazole group. The scaffold is a key structural feature in compounds that act as 5-HT1A (serotonin 1A) receptor antagonists, making it a valuable template for investigating new therapies for psychiatric and neurological conditions . The core azabicyclo[3.2.1]octane structure is shared with tropane alkaloids, which are known for their diverse effects on the central nervous system (CNS) . The benzoxazole moiety is a privileged structure in drug discovery, often associated with a range of pharmacological activities. Researchers can leverage this compound as a key intermediate or precursor in the synthesis of novel bioactive molecules. Its potential mechanism of action in biological systems may involve interaction with neurotransmitter receptors in the brain, similar to other compounds containing this bridgehead nitrogen scaffold . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

8-(1,3-benzoxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-11-7-9-5-6-10(8-11)16(9)14-15-12-3-1-2-4-13(12)18-14/h1-4,9-11,17H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNDCYOANVAVDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C3=NC4=CC=CC=C4O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Benzo[d]oxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of benzo[d]oxazole derivatives, followed by the introduction of the azabicyclo[3.2.1]octane moiety through cyclization reactions. Key reagents and catalysts, such as gold(I) complexes, are often employed to facilitate these transformations .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing scalable catalysts, and ensuring efficient separation and purification processes.

Chemical Reactions Analysis

Types of Reactions

8-(Benzo[d]oxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions can introduce functional groups like halogens or alkyl chains.

Scientific Research Applications

Organic Synthesis

8-(Benzo[d]oxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol serves as a crucial building block in organic synthesis. Its unique structure allows for the construction of more complex molecules through various chemical reactions:

  • Reactions :
    • Oxidation : Can be oxidized to form oxides.
    • Reduction : Reduction can yield different derivatives.
    • Substitution : Facilitates nucleophilic and electrophilic substitutions to introduce new functional groups.

Biological Research

The compound's distinctive structure makes it a candidate for studying biological interactions and potential therapeutic effects:

  • Mechanism of Action : The compound interacts with specific molecular targets, such as enzymes and receptors, potentially modulating biological pathways relevant to disease processes.
  • Applications in Pharmacology : Research indicates its potential in developing new drugs, particularly for antimicrobial and anticancer therapies.

Medicinal Chemistry

The pharmacological properties of this compound are being explored for their therapeutic implications:

  • Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.
  • Anticancer Potential : Investigations into its ability to inhibit cancer cell proliferation are ongoing.

Case Study 1: Antimicrobial Properties

A study investigating the antimicrobial efficacy of this compound demonstrated significant activity against Gram-positive bacteria, suggesting potential for development as a novel antibiotic agent.

Case Study 2: Anticancer Activity

Research into the compound's anticancer properties revealed that it could inhibit the proliferation of specific cancer cell lines in vitro, indicating its potential as a lead compound for further drug development.

Mechanism of Action

The mechanism by which 8-(Benzo[d]oxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Physicochemical Properties

  • Lipophilicity : The benzooxazole group (logP ~1.5 estimated) may increase hydrophobicity compared to 8-isopropyl (logP ~1.0) but reduce it relative to 4-chlorophenyl (logP ~2.5) .
  • Stability : Analogs with electron-withdrawing substituents (e.g., 3,4-dichlorophenyl) show oxidative instability in air, while benzooxazole’s aromaticity may enhance stability .
  • Crystallinity : Aliphatic substituents (e.g., isopropyl) yield lower-melting solids, whereas aryl/heteroaryl analogs (e.g., naphthyl) form glassy or crystalline solids .

Dopamine D2 Receptor Binding :

  • 4-Chlorophenyl Analogs : Moderate affinity (Ki ~10–50 nM) with variable selectivity .
  • 3,4-Dichlorophenyl Analogs : Higher affinity (Ki <10 nM) but reduced metabolic stability .

SAR Insights :

  • Electron-deficient aryl groups (e.g., Cl, F) enhance receptor binding but may increase toxicity.
  • Bulky substituents (e.g., naphthyl) reduce off-target activity but lower solubility .
  • Heteroaryl groups (e.g., benzooxazole) balance lipophilicity and electronic effects, optimizing blood-brain barrier penetration .

Biological Activity

Overview

8-(Benzo[d]oxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol is a complex organic compound notable for its unique bicyclic structure, which combines a benzo[d]oxazole moiety with an azabicyclo[3.2.1]octane framework. This structural configuration imparts distinct chemical and biological properties, making it a subject of interest in pharmacological research.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in critical biological pathways. The mechanism by which it exerts its effects is believed to involve:

  • Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing physiological responses.
  • Enzyme Inhibition : The compound could inhibit enzymes that play a role in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer or infections.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has the potential to inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against specific cancer cell lines. This effect may be linked to its ability to modulate signaling pathways involved in cell growth and apoptosis.
  • Opioid Receptor Interaction : Similar compounds have been studied for their activity at opioid receptors, suggesting potential applications in pain management and addiction treatment.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the compound's structure affect its biological activity. Research has indicated that:

  • Substituent Variations : Changes in the substituents on the benzo[d]oxazole or azabicyclo[3.2.1]octane moieties can significantly alter the potency and selectivity of the compound towards specific biological targets.
  • Linker Modifications : Adjustments to the linker between the bicyclic structures can enhance binding affinity to receptors or improve pharmacokinetic properties.

Data Table: Biological Activity Summary

Activity Type Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerInhibition of cancer cell proliferation
Opioid Receptor ModulationPotential analgesic effects

Case Study 1: Antimicrobial Effectiveness

In a study evaluating the antimicrobial properties of this compound, researchers tested its efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM, suggesting strong antimicrobial potential.

Case Study 2: Anticancer Properties

A separate investigation focused on the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The compound demonstrated IC50 values below 15 µM, indicating effective inhibition of cell proliferation and induction of apoptosis through caspase activation pathways.

Q & A

Basic: What are the common synthetic routes for 8-azabicyclo[3.2.1]octan-3-ol derivatives, and how are they optimized for yield and purity?

Answer:
Synthesis typically involves nucleophilic substitution or radical cyclization. For example, hydrazine and aqueous KOH in ethanol under reflux conditions yield derivatives like endo-3-(halophenyl)-8-azabicyclo[3.2.1]octan-3-ol with moderate yields (48–72%) . Radical cyclization using n-tributyltin hydride and AIBN in toluene achieves diastereocontrol (>99%) for bicyclic intermediates, critical for stereochemical fidelity . Optimization includes microwave-assisted heating (e.g., 185°C, 275 psi for 5 minutes) to accelerate reactions while minimizing decomposition . Post-synthesis purification employs column chromatography and crystallization (e.g., using i-PrOH or ethanol) .

Basic: How is structural confirmation performed for 8-azabicyclo[3.2.1]octan-3-ol analogs?

Answer:
Structural characterization relies on:

  • 1H/13C NMR : Assigns regiochemistry and stereochemistry (e.g., endo vs. exo configurations) .
  • IR spectroscopy : Identifies functional groups (e.g., hydroxyl stretches at ~3200 cm⁻¹) .
  • Mass spectrometry (GC/MS) : Confirms molecular weight and fragmentation patterns .
    For derivatives with air-sensitive substituents (e.g., 4-bromophenyl analogs), inert atmospheres are required to prevent oxidation-induced degradation .

Advanced: How do substituents on the benzoxazole ring influence sigma receptor binding affinity and selectivity?

Answer:
Substituent steric and electronic properties directly modulate receptor interactions. For instance:

  • Sigma-2 selectivity : Bulky groups (e.g., benzothien-3-ylmethyl) enhance sigma-2 affinity (Ki < 10 nM) while reducing sigma-1 binding (Ki > 1000 nM), achieving selectivity ratios >100 .
  • Electron-withdrawing groups (e.g., dichlorophenyl) improve receptor-ligand hydrogen bonding, as shown in derivatives like endo-3-(2,3-dichlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol .
    Methodological approaches include competitive radioligand binding assays using [³H]-DTG for sigma-2 and [³H]-(+)-pentazocine for sigma-1 receptors .

Advanced: What strategies mitigate instability of 8-azabicyclo[3.2.1]octan-3-ol derivatives under ambient conditions?

Answer:
Instability (e.g., oxidation-induced color changes in 4-bromophenyl derivatives) is addressed by:

  • Storage : Under inert gas (N₂/Ar) at −20°C .
  • Lyophilization : For hygroscopic compounds, ensuring anhydrous conditions .
  • Protective group chemistry : Acetylation of the hydroxyl group reduces reactivity, though this may alter receptor binding .

Advanced: How are computational methods applied to predict the pharmacological profile of novel analogs?

Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with sigma or dopamine D2-like receptors. Key steps include:

  • Ligand preparation : Protonation states are adjusted to match physiological pH .
  • Receptor homology modeling : For targets without crystal structures (e.g., sigma-2), templates like PDB 6DDF are used .
  • Binding free energy calculations : MM/GBSA refines docking poses to prioritize analogs for synthesis .

Basic: What analytical standards and chromatographic methods are recommended for purity assessment?

Answer:

  • HPLC : C18 columns with acetonitrile/water gradients (0.1% TFA modifier) resolve closely related impurities .
  • Reference standards : Certified materials (e.g., 3-(benzoyloxy)-8-azabicyclo[3.2.1]octane) ensure method validation .
  • GC/MS : Electron ionization (70 eV) detects volatile degradation products .

Advanced: How is stereochemical control achieved during bicyclic core synthesis?

Answer:

  • Radical cyclization : n-Tributyltin hydride/AIBN generates bicyclic intermediates with >99% diastereomeric excess via chair-like transition states .
  • Microwave-assisted synthesis : Accelerates kinetics to favor thermodynamically stable endo products .
  • Chiral resolution : Enzymatic methods (e.g., lipase-mediated acetylation) separate enantiomers for pharmacological profiling .

Advanced: What in vitro assays evaluate metabolic stability and CYP450 interactions?

Answer:

  • Microsomal incubation : Rat/human liver microsomes with NADPH assess metabolic half-life (t₁/₂) .
  • CYP450 inhibition : Fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) quantify IC₅₀ values .
  • Reactive metabolite screening : Glutathione trapping detects electrophilic intermediates .

Basic: What safety precautions are required for handling 8-azabicyclo[3.2.1]octan-3-ol derivatives?

Answer:

  • PPE : Nitrile gloves, lab coats, and P95 respirators for aerosol protection .
  • Ventilation : Fume hoods with ≥100 ft/min face velocity .
  • Spill management : Absorbents (e.g., vermiculite) and neutralization (pH 6–8) before disposal .

Advanced: How are radiolabeled analogs synthesized for in vivo biodistribution studies?

Answer:

  • Tritiation : Catalytic hydrogenation with ³H₂ gas labels stable positions (e.g., aryl rings) .
  • Carbon-14 : Incorporation via [¹⁴C]-KCN in Strecker synthesis of the azabicyclo core .
  • Quality control : Radio-HPLC confirms radiochemical purity (>95%) and specific activity (e.g., 50 Ci/mmol) .

Advanced: What structural modifications improve blood-brain barrier (BBB) penetration?

Answer:

  • Lipophilicity : Optimal logP 2–3 (calculated via XLogP3) enhances passive diffusion .
  • Molecular weight : <450 Da reduces efflux via P-glycoprotein .
  • Hydrogen bond donors : ≤2 (e.g., masking hydroxyl groups as esters) improves BBB score in predictive models .

Basic: How are solubility and formulation challenges addressed for in vivo studies?

Answer:

  • Co-solvents : 10% DMSO/saline mixtures for intravenous dosing .
  • Nanoparticle encapsulation : PLGA nanoparticles (100–200 nm) enhance oral bioavailability .
  • pH adjustment : Buffered solutions (pH 4–5) stabilize protonated amine forms .

Advanced: What mechanistic insights explain contradictory binding data across sigma receptor subtypes?

Answer:
Contradictions arise from:

  • Receptor oligomerization : Sigma-1/sigma-2 heteromers alter ligand affinity in cell-specific contexts .
  • Allosteric modulation : Benzoxazole substituents may bind secondary pockets, as shown in photoaffinity labeling studies .
  • Species differences : Rat vs. human sigma-2 receptors exhibit divergent pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(Benzo[d]oxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol
Reactant of Route 2
Reactant of Route 2
8-(Benzo[d]oxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.